4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a pyridine ring, a piperidine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Bromination: The final step involves the bromination of the aromatic ring using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols, respectively.
Substitution: The bromine atom on the aromatic ring can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a wide range of derivatives depending on the nucleophile.
Scientific Research Applications
4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its ability to interact with various biological targets.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, where it can either inhibit or activate their function. The bromine atom and the sulfonamide group play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide: Lacks the piperidine ring, which may affect its binding affinity and specificity.
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide: Lacks the bromine atom, potentially altering its reactivity and interaction with biological targets.
4-chloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide: Substitutes chlorine for bromine, which can affect the compound’s electronic properties and reactivity.
Uniqueness
The presence of both the bromine atom and the piperidine ring in 4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide makes it unique compared to its analogs. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2S/c18-15-3-5-17(6-4-15)24(22,23)20-12-14-7-10-21(11-8-14)16-2-1-9-19-13-16/h1-6,9,13-14,20H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYFSSSXCHOXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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